molecular formula C17H36O3S B12650276 2-Hexyldecyl mesylate CAS No. 111360-16-8

2-Hexyldecyl mesylate

Cat. No.: B12650276
CAS No.: 111360-16-8
M. Wt: 320.5 g/mol
InChI Key: XZGFCPHKLRQESC-UHFFFAOYSA-N
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Description

2-Hexyldecyl mesylate is an organic compound with the molecular formula C₁₇H₃₆O₃S. It is a mesylate ester derived from 2-hexyldecanol and methanesulfonic acid. This compound is known for its applications in organic synthesis, particularly in the formation of good leaving groups for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyldecyl mesylate is typically synthesized by reacting 2-hexyldecanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows: [ \text{2-Hexyldecanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hexyldecyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hexyldecyl mesylate involves the formation of a covalent bond between the mesylate group and a nucleophile. This reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the mesylate group, displacing the mesylate ion .

Comparison with Similar Compounds

Similar Compounds

    Tosylates: Similar to mesylates, tosylates are also used as good leaving groups in nucleophilic substitution reactions. They are derived from p-toluenesulfonic acid.

    Triflates: Triflates are another class of sulfonate esters used as leaving groups.

Uniqueness

2-Hexyldecyl mesylate is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in different solvents. This makes it particularly useful in certain organic synthesis applications where other sulfonate esters may not be as effective .

Properties

CAS No.

111360-16-8

Molecular Formula

C17H36O3S

Molecular Weight

320.5 g/mol

IUPAC Name

2-hexyldecyl methanesulfonate

InChI

InChI=1S/C17H36O3S/c1-4-6-8-10-11-13-15-17(14-12-9-7-5-2)16-20-21(3,18)19/h17H,4-16H2,1-3H3

InChI Key

XZGFCPHKLRQESC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COS(=O)(=O)C

Origin of Product

United States

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